![molecular formula C21H23N3O5 B3008504 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 954589-29-8](/img/structure/B3008504.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea, is a urea derivative. Urea derivatives are known for their diverse biological activities, including enzyme inhibition and potential anticancer properties. The structure of this compound suggests it may interact with biological targets through multiple points of contact, potentially increasing its efficacy as a therapeutic agent.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the case of unsymmetrical 1,3-disubstituted ureas, the synthesis can be achieved by reacting ortho-, meta-, or para-tolyl isocyanate with the corresponding amines, as demonstrated in the study of seventeen urea derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the general method described could be applicable.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the phenyl ring, as well as the nature of the substituents, can significantly affect the compound's ability to form hydrogen bonds and interact with biological targets. For instance, the study of N-(pyridin-2-yl),N'-substituted ureas showed that the breaking of an intramolecular hydrogen bond in urea derivatives is a prerequisite for complex formation with other molecules . This suggests that the molecular structure of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea could play a significant role in its biological interactions.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents attached to the urea moiety. The study of the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules revealed that substituents can affect the formation of hydrogen-bonded complexes . This indicates that the benzo[d][1,3]dioxol and ethoxyphenyl groups in the compound of interest may influence its ability to undergo chemical reactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the specific properties of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea are not provided in the papers, the general behavior of similar compounds can be inferred. For example, the presence of electron-donating or withdrawing groups can affect the solubility and stability of the compounds . Additionally, the inhibitory activity of urea derivatives against enzymes such as uridine phosphorylase suggests that they may have specific physical and chemical properties that facilitate their interaction with the active sites of these enzymes .
科学的研究の応用
Enzyme Inhibition and Anticancer Activity
Compounds with urea functionalities, especially those with complex heterocyclic systems, have been investigated for their potential as enzyme inhibitors and anticancer agents. For instance, urea derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes, showing potential as therapeutic agents in cancer treatment. These compounds can interact with specific biological targets, leading to the inhibition of cancer cell proliferation or the induction of apoptosis in cancer cells (Sana Mustafa et al., 2014).
Neuropharmacological Applications
The structural features of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea suggest potential neuropharmacological applications. Compounds with similar structures have been evaluated for their roles in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders or conditions related to stress, anxiety, or sleep disturbances (P. Bonaventure et al., 2015).
Antimicrobial and Anti-Biofilm Activities
Research has also explored the antimicrobial and anti-biofilm activities of urea derivatives. These compounds have shown efficacy against various bacterial strains and the ability to inhibit biofilm formation. Such properties make them interesting candidates for the development of new antimicrobial agents that could address the challenge of bacterial resistance (A. Smolobochkin et al., 2019).
作用機序
特性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-4-3-5-16(17)23-21(26)22-11-14-9-20(25)24(12-14)15-7-8-18-19(10-15)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPUONYGKKJZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

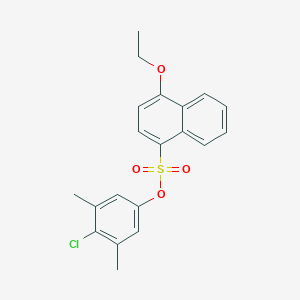
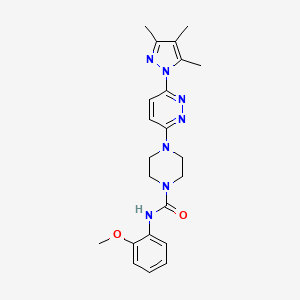
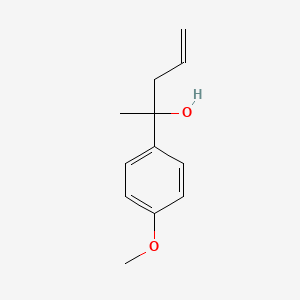
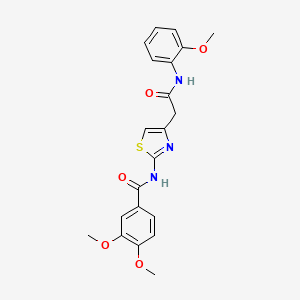
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)
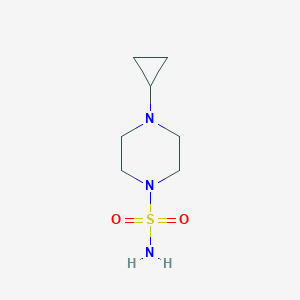

![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)